1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol spectral data (NMR, IR, MS)
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
This technical guide provides a comprehensive analysis of the expected spectral data for the compound 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through a multi-spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The analysis is grounded in fundamental principles and data from analogous structures to provide a robust predictive fingerprint of the target compound.
Molecular Structure and Spectroscopic Overview
The structural integrity of a novel or synthesized compound is the bedrock of its characterization. For 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol, with a molecular formula of C₁₄H₁₂BrFO₂ and a molecular weight of 325.15 g/mol , a combination of spectroscopic techniques is essential for unambiguous verification.
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Mass Spectrometry (MS) provides the molecular weight and crucial fragmentation data, confirming the elemental composition and connectivity.
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Infrared (IR) Spectroscopy identifies the key functional groups present, such as the hydroxyl and ether linkages.
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Nuclear Magnetic Resonance (NMR) Spectroscopy maps the complete carbon-hydrogen framework, revealing the precise connectivity and stereochemistry of the molecule.
This guide will dissect the predicted spectral output from each technique, explaining the causal relationships between the molecular structure and the resulting spectral features.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Molecular Ion Peak: The most telling feature in the mass spectrum of this compound is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), a characteristic doublet of peaks of nearly equal intensity will be observed at m/z 324 and m/z 326 .[1] The presence of this M/M+2 pattern is a definitive indicator of a monobrominated compound.[1][2]
Predicted Fragmentation Pathway: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentations anticipated for 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol are:
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α-Cleavage: The most favorable cleavage for alcohols and ethers is adjacent to the oxygen atom. Loss of the methyl radical (•CH₃, 15 Da) from the molecular ion results in a prominent fragment ion at m/z 309/311 .
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Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethan-1-ol side chain is highly favorable due to the formation of a stabilized benzylic cation. This would lead to a fragment corresponding to the [4-(2-bromo-4-fluorophenoxy)phenyl]⁺ ion.
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Loss of Water: Alcohols readily undergo dehydration. The loss of a water molecule (H₂O, 18 Da) from the molecular ion would yield a fragment at m/z 306/308 .
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Ether Cleavage: Cleavage of the diphenyl ether bond can also occur, leading to fragments corresponding to the [2-bromo-4-fluorophenoxy]⁺ and [4-(1-hydroxyethyl)phenyl]⁺ ions.[3]
Br-Ar'--O--Ar--CH-CH₃ (Hc,He,Hf) (Ha,Hb) (Hg) (Hh)
Caption: General workflow for spectroscopic analysis.
Data Synthesis for Structural Confirmation
No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the logical synthesis of the data, where each result cross-validates the others.
Caption: Logical integration of spectroscopic data.
References
- Vertex AI Search. (2026).
- Fernández, G. IR Spectrum: Alcohols and Phenols. Quimicaorganica.org.
- Workman, Jr., J. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
- Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2164-2170.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- University of Colorado Boulder.
- The Royal Society of Chemistry. (n.d.).
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- University of Calgary. Infrared Spectroscopy (IR).
- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.
- Hu, D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 415-422.
- Michigan St
- De La Rochere, P. (n.d.).
- ResearchGate. (2017). (PDF)
- Royal Society of Chemistry. (n.d.).
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- ResearchGate. (n.d.).
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- The Royal Society of Chemistry. (2017).
- Gerig, J.T. Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e).
- ChemicalBook. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum.
- NIST. Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.
- PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- You, M., et al. (2022).
- University ofstackexchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- PubChem. 2-(4-Bromophenyl)ethanol.
- The Royal Society of Chemistry. Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
- MDPI. (2026). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks.
- ChemicalBook. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum.
- ChemicalBook. 4-Bromophenol(106-41-2) 13C NMR spectrum.
- NIST. Bromo-4-fluoroacetophenone.



